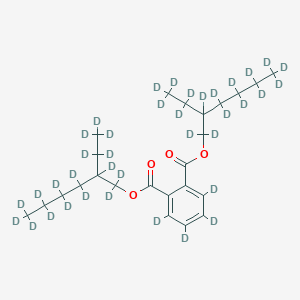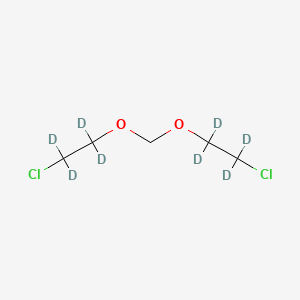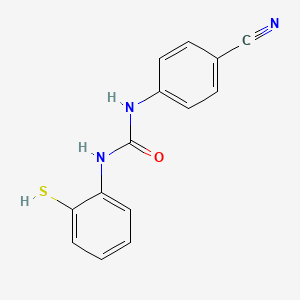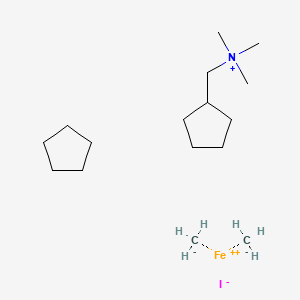
Presenilin 1 (349-361)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Presenilin 1 (349-361) is a synthetic peptide representing amino acids 349-361 of the presenilin 1 protein. This peptide can be phosphorylated by glycogen synthase kinase-3β (GSK3β) in vitro and is used in various disease research . Presenilin 1 is a part of the γ-secretase complex, which plays a crucial role in the cleavage of amyloid precursor protein (APP) and other substrates involved in cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Presenilin 1 (349-361) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA) to remove protecting groups .
Industrial Production Methods
Industrial production of Presenilin 1 (349-361) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification of the synthesized peptide is typically achieved using high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Presenilin 1 (349-361) primarily undergoes phosphorylation reactions. Glycogen synthase kinase-3β (GSK3β) phosphorylates the peptide in vitro, which affects its interaction with other proteins .
Common Reagents and Conditions
Major Products Formed
The major product formed from the phosphorylation of Presenilin 1 (349-361) is the phosphorylated peptide, which can then interact with other proteins such as beta-catenin, leading to changes in cellular signaling pathways .
Scientific Research Applications
Presenilin 1 (349-361) is used extensively in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer’s disease. The peptide is used to investigate the role of presenilin 1 in the γ-secretase complex and its involvement in the cleavage of amyloid precursor protein (APP). Additionally, it is used to study the phosphorylation of presenilin 1 by glycogen synthase kinase-3β (GSK3β) and its effects on cellular signaling pathways .
Mechanism of Action
Presenilin 1 (349-361) exerts its effects through phosphorylation by glycogen synthase kinase-3β (GSK3β). This phosphorylation reduces the interaction with beta-catenin, leading to decreased phosphorylation and ubiquitination of beta-catenin. As a result, beta-catenin’s nuclear signaling and the transcription of target genes, including c-MYC, are increased . The peptide’s role in the γ-secretase complex also affects the cleavage of amyloid precursor protein (APP) and other substrates involved in cellular signaling pathways .
Comparison with Similar Compounds
Presenilin 1 (349-361) is unique in its specific sequence and its ability to be phosphorylated by glycogen synthase kinase-3β (GSK3β). Similar compounds include other peptides derived from the presenilin 1 protein, such as Presenilin 1 (1-20) and Presenilin 1 (200-220), which may have different sequences and functions . These peptides are also used in research to study the various roles of presenilin 1 in cellular processes and disease mechanisms .
Properties
Molecular Formula |
C56H93N21O19 |
|---|---|
Molecular Weight |
1364.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C56H93N21O19/c1-26(2)41(54(95)96)74-44(85)28(4)66-43(84)27(3)67-45(86)31(10-6-16-63-55(58)59)69-49(90)35(23-78)72-47(88)33(14-15-40(82)83)70-52(93)38-13-9-19-77(38)53(94)42(29(5)80)75-50(91)36(24-79)73-46(87)32(11-7-17-64-56(60)61)68-48(89)34(20-30-22-62-25-65-30)71-51(92)37-12-8-18-76(37)39(81)21-57/h22,25-29,31-38,41-42,78-80H,6-21,23-24,57H2,1-5H3,(H,62,65)(H,66,84)(H,67,86)(H,68,89)(H,69,90)(H,70,93)(H,71,92)(H,72,88)(H,73,87)(H,74,85)(H,75,91)(H,82,83)(H,95,96)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,31-,32-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1 |
InChI Key |
ZVELMFAKHKQVBR-NEHKGBOQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)








![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)
